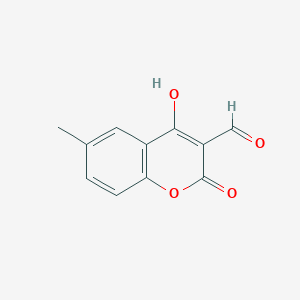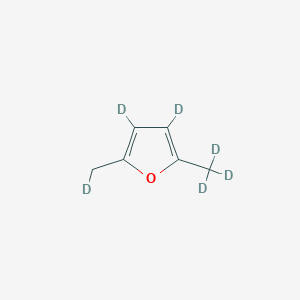
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H8O4
Méthodes De Préparation
The synthesis of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the condensation of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
. These methods utilize solvents such as dimethylformamide and catalysts like glacial acetic acid to facilitate the reaction.
Analyse Des Réactions Chimiques
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group in the chromene ring can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-cancer and anti-inflammatory drugs.
Materials Science:
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism by which 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways . For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be compared with other chromene derivatives, such as:
4-Chloro-3-formylcoumarin: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and biological activity.
6-Bromo-3-formylchromone:
4-Chloro-3-formyl-6-methylcoumarin: This derivative has both chlorine and methyl groups, which can enhance its stability and reactivity in certain reactions.
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLDOHIPVFYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699350 |
Source


|
| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126214-23-1 |
Source


|
| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










